Spiro[cyclopropane-1,2'-indan]-1'-one
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Overview
Description
Spiro[cyclopropane-1,2'-indan]-1'-one, also known as this compound, is a useful research compound. Its molecular formula is C11H10O and its molecular weight is 158.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fragrance Chemistry and Cyclopropanations
Spiro[cyclopropane-1,2'-indan]-1'-one and its derivatives are of significant interest in the field of fragrance chemistry due to their unique structural properties and potential for creating new fragrances. The development of new cyclopropanation methods has facilitated the production of Δ-compounds, which serve as precursors or direct ingredients in fragrances with superior olfactory impacts. Givaudan, a leading company in the flavor and fragrance industry, has successfully introduced high-impact Δ-fragrance ingredients such as Javanol®, Serenolide®, Toscanol®, and Pashminol® through efficient cyclopropanation processes. These advancements not only enhance the range of available fragrances but also contribute to reducing production costs and environmental impact (Schröder, 2014).
Advances in Photochromic Compounds
This compound belongs to a class of compounds that includes spiropyrans and spirooxazines, which exhibit photochromic behavior. These compounds can undergo reversible transformations in response to different stimuli, such as light, temperature, and chemical environment, changing their structural forms and color. This property has led to the development of multifunctional materials based on these photochromic compounds for various applications, including sensing, probing, and optical elements. The versatility and reversible physicochemical property changes of these compounds under different stimuli provide significant advantages over other photochromic materials, leading to innovative applications in various fields (Xia, Xie, & Zou, 2017).
Drug Discovery and Spirocyclic Scaffolds
Spirocyclic scaffolds, such as this compound, are recognized for their ability to fine-tune the conformational and physicochemical properties of molecules, making them valuable tools in drug design. Recent research has focused on the application of spirocyclic compounds in treating various diseases, including neurological disorders, infectious diseases, metabolic diseases, and cancer. The unique structure of spirocyclic compounds allows for the development of therapeutics with enhanced activity and selectivity, offering new avenues for drug discovery and development. Despite challenges in synthesis and complexity, advances in high-throughput synthesis and computational techniques are facilitating the optimization and exploration of spirocyclic chemistry in medicinal chemistry (Batista, Pinto, & Silva, 2022).
Antioxidant Activities of Spiro Compounds
Spiro compounds, including this compound derivatives, have demonstrated significant antioxidant activities, which are crucial for developing drugs targeting diseases associated with oxidative stress, such as cancer, diabetes, and neurodegenerative diseases. Research into the antioxidant activities of spiro compounds has revealed that molecules with at least one oxygen atom, particularly phenolic compounds, exhibit strong antioxidant properties. This has opened up new possibilities for the discovery of drugs with potential antioxidant activities, highlighting the importance of spiro compounds in medicinal chemistry and drug development (Acosta-Quiroga et al., 2021).
Future Directions
Mechanism of Action
Target of Action
It’s known that the compound can be transformed to 1-indanone motifs, which exist in many natural products and bioactive compounds .
Mode of Action
Spiro[cyclopropane-1,2’-indan]-1’-one is accessed from easily prepared methylenecyclopropanes tethered with carboxylic acid through a visible-light photoredox catalyzed intramolecular difunctionalization . This reaction can be performed under mild conditions, affording target products in excellent yields .
Biochemical Pathways
The compound’s transformation to 1-indanone motifs suggests it may influence pathways associated with these motifs .
Result of Action
Its transformation to 1-indanone motifs, which are present in many natural products and bioactive compounds, suggests it may have similar effects .
Action Environment
The compound’s synthesis via a visible-light photoredox catalyzed reaction suggests that light conditions may play a role .
Properties
IUPAC Name |
spiro[3H-indene-2,1'-cyclopropane]-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c12-10-9-4-2-1-3-8(9)7-11(10)5-6-11/h1-4H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZPWJCAKGHVSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC3=CC=CC=C3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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